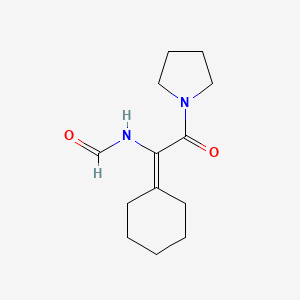
Ethyl (E)-4-methyl-oct-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-4-methyl-oct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industries. This particular ester is derived from the reaction between an alcohol and a carboxylic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-4-methyl-oct-3-enoate can be synthesized through various esterification methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous as it can be performed under milder conditions and is suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This helps in maintaining the reaction equilibrium and improving yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out at elevated temperatures to enhance the reaction rate .
化学反应分析
Types of Reactions
Ethyl (E)-4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
科学研究应用
Ethyl (E)-4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
作用机制
The mechanism of action of Ethyl (E)-4-methyl-oct-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
相似化合物的比较
Ethyl (E)-4-methyl-oct-3-enoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. These compounds share similar chemical properties but differ in their molecular structures and, consequently, their physical properties and applications. For example:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Ethyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl hexanoate: Has a fruity odor and is used in the fragrance industry .
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
属性
| 85554-67-2 | |
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
ethyl (E)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI 键 |
XHNOQRNNBVTOCM-CSKARUKUSA-N |
手性 SMILES |
CCCC/C(=C/CC(=O)OCC)/C |
规范 SMILES |
CCCCC(=CCC(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







